DIBENZ(a,h)ANTHRACENE, 7-AMINO-
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Overview
Description
Dibenz(a,h)anthracene, 7-amino- is a derivative of dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings. This compound is known for its stability and genotoxic properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of dibenz(a,h)anthracene, 7-amino- typically involves multi-step organic reactions. One common method includes the nitration of dibenz(a,h)anthracene followed by reduction to introduce the amino group. Industrial production methods may involve catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Dibenz(a,h)anthracene, 7-amino- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions often use hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Dibenz(a,h)anthracene, 7-amino- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs.
Biology: Investigated for its genotoxic effects and interactions with DNA.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The genotoxic effects of dibenz(a,h)anthracene, 7-amino- are primarily due to its ability to intercalate into DNA, causing mutations. This intercalation disrupts the normal function of DNA, leading to errors during replication and transcription. The compound’s molecular targets include DNA and various enzymes involved in DNA repair .
Comparison with Similar Compounds
Dibenz(a,h)anthracene, 7-amino- is unique among PAHs due to its specific structure and functional groups. Similar compounds include:
Dibenz(a,c)anthracene: Another PAH with a different arrangement of benzene rings.
Benzo(a)pyrene: Known for its carcinogenic properties.
Anthracene derivatives: Such as 9,10-diphenylanthracene, used in organic electronics
Properties
CAS No. |
63041-30-5 |
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Molecular Formula |
C22H15N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
naphtho[1,2-b]phenanthren-14-amine |
InChI |
InChI=1S/C22H15N/c23-22-19-12-11-14-5-1-3-7-17(14)20(19)13-16-10-9-15-6-2-4-8-18(15)21(16)22/h1-13H,23H2 |
InChI Key |
DQTIYWLVGKMTPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3N |
Origin of Product |
United States |
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